molecular formula C24H19ClN4 B12730564 (1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methylphenyl)ethyl)-5-phenyl- CAS No. 95858-92-7

(1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methylphenyl)ethyl)-5-phenyl-

Cat. No.: B12730564
CAS No.: 95858-92-7
M. Wt: 398.9 g/mol
InChI Key: DGPOBWFEOSICQH-UHFFFAOYSA-N
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Description

(1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methylphenyl)ethyl)-5-phenyl- is a heterocyclic compound that incorporates both triazole and quinazoline rings. This compound is known for its diverse biological activities, including antimicrobial, antifungal, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methylphenyl)ethyl)-5-phenyl- typically involves the transformation of 6-chloro-2-hydrazinoquinoline into the desired triazoloquinazoline skeleton. This transformation can be achieved through condensation reactions with aldehydes followed by dehydrogenative ring closure . For example, the reaction of 6-chloro-2-hydrazinoquinoline with p-nitrobenzaldehyde in refluxing acetic acid yields the corresponding triazoloquinazoline derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methylphenyl)ethyl)-5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted triazoloquinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

(1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methylphenyl)ethyl)-5-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of (1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methylphenyl)ethyl)-5-phenyl- involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Properties

CAS No.

95858-92-7

Molecular Formula

C24H19ClN4

Molecular Weight

398.9 g/mol

IUPAC Name

7-chloro-1-[2-(2-methylphenyl)ethyl]-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline

InChI

InChI=1S/C24H19ClN4/c1-16-7-5-6-8-17(16)11-14-22-27-28-24-26-23(18-9-3-2-4-10-18)20-15-19(25)12-13-21(20)29(22)24/h2-10,12-13,15H,11,14H2,1H3

InChI Key

DGPOBWFEOSICQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCC2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5

Origin of Product

United States

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